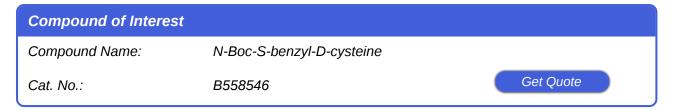


Spectroscopic Profile of N-Boc-S-benzyl-D-cysteine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **N-Boc-S-benzyl-D-cysteine**, a critical building block in peptide synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic workflows.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for **N-Boc-S-benzyl-D-cysteine**.

Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)



Chemical Shift (ppm)	Multiplicity	Assignment
10.5	S	Carboxylic acid proton (- COOH)
7.30	m	Aromatic protons (C ₆ H ₅)
7.24	m	Aromatic protons (C ₆ H ₅)
5.33	d	Amide proton (-NH)
4.54	m	α-proton (-CH)
3.73	S	Benzyl protons (-CH2-Ph)
2.90	m	β-protons (-CH ₂ -S)
1.45	S	Boc protons (-C(CH ₃) ₃)

s: singlet, d: doublet, m: multiplet

Table 2: 13C NMR Spectroscopic Data

While a specific experimental spectrum for **N-Boc-S-benzyl-D-cysteine** was not found in the available literature, typical chemical shift ranges for the key functional groups in similar N-Boc protected amino acids are provided below for reference.[1][2]

Functional Group	Expected Chemical Shift Range (ppm)
Carboxylic acid carbonyl (-COOH)	170 - 180
Boc carbonyl (-O-C=O)	155 - 157
Aromatic carbons (C ₆ H ₅)	125 - 140
Boc quaternary carbon (-C(CH ₃) ₃)	79 - 81
α-carbon (-CH)	50 - 60
Benzyl carbon (-CH ₂ -Ph)	35 - 40
β-carbon (-CH ₂ -S)	30 - 40
Boc methyl carbons (-C(CH₃)₃)	28 - 29



Table 3: IR Spectroscopic Data

The infrared spectrum of N-Boc-S-benzyl-L-cysteine has been recorded using an ATR-FTIR spectrometer.[3] The characteristic absorption bands are expected in the following regions:

Wavenumber (cm ⁻¹)	Functional Group Vibration
~3300	N-H stretch (amide)
3000-2850	C-H stretch (aliphatic and aromatic)
~1710	C=O stretch (carboxylic acid and urethane carbonyls)
~1500	N-H bend (amide II)
~1160	C-O stretch (Boc group)

Table 4: Mass Spectrometry Data (Electron Ionization - El)

The mass spectrum of N-Boc-S-benzyl-L-cysteine shows a characteristic fragmentation pattern.[3]

m/z	Relative Intensity	Proposed Fragment Ion
311	Low	[M] ⁺ (Molecular ion)
255	Moderate	[M - C ₄ H ₈] ⁺ or [M - 56] ⁺ (Loss of isobutylene from Boc)
237	Moderate	[M - CO_2 - C_4H_8] ⁺ or [M - 100] ⁺ (Loss of Boc group)
137	Moderate	[C ₉ H ₁₁ S] ⁺ (Benzylthio-methyl fragment)
91	High (Base Peak)	[C7H7]+ (Tropylium ion)

Experimental Protocols



Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of N-Boc-S-benzyl-D-cysteine in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Acquire 1H and 13C NMR spectra on a 400 MHz NMR spectrometer.
- For 1H NMR, acquire data with a sufficient number of scans to achieve a good signal-tonoise ratio.
- For 13C NMR, use proton decoupling to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

Sample Preparation:

- For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid N-Boc-S-benzyl-D-cysteine sample directly onto the ATR crystal.[4][5][6]
- Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

Data Acquisition:

- Record the spectrum on a Bruker Tensor 27 FT-IR spectrometer or a similar instrument.[3]
- Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.



 Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- For Electron Ionization (EI) mass spectrometry, introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe.[7]
- The sample is then vaporized by heating in the high vacuum of the instrument.

Data Acquisition:

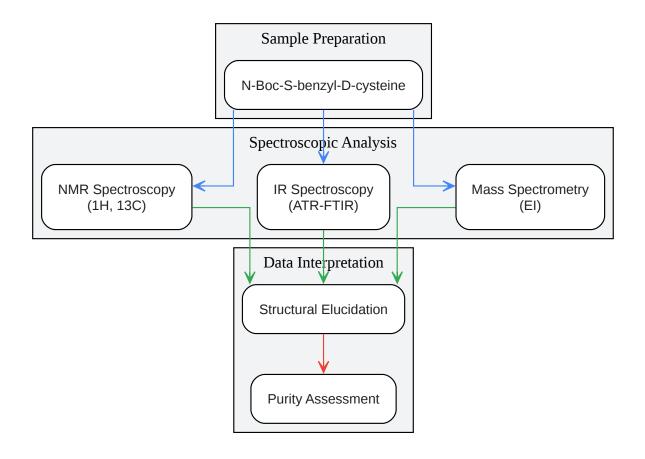
- Acquire the mass spectrum using an electron energy of 70 eV.[8]
- Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-400).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like **N-Boc-S-benzyl-D-cysteine**.





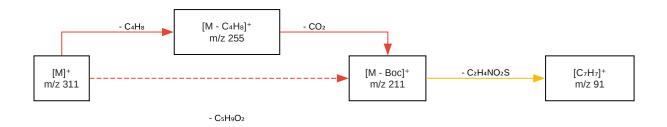
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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of **N-Boc-S-benzyl-D-cysteine** under electron ionization conditions.





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Caption: Proposed EI fragmentation of N-Boc-S-benzyl-D-cysteine.

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